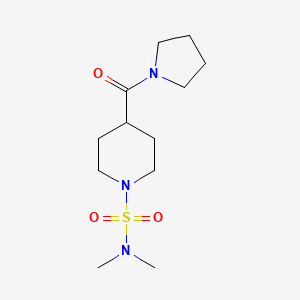
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide
Overview
Description
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1986 by Dr. Kenneth A. Jacobson and his colleagues at the National Institutes of Health. Since then, DPCPX has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mechanism of Action
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide acts by blocking the binding of adenosine to the A1 receptor, thereby preventing the downstream signaling pathways that are activated by adenosine. The A1 receptor is coupled to G proteins that inhibit adenylate cyclase, leading to a decrease in intracellular cAMP levels. By blocking the A1 receptor, N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide can increase cAMP levels and activate downstream signaling pathways that are normally inhibited by adenosine.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide can increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. In vivo studies have shown that N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide can increase wakefulness and reduce the duration of sleep. N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide has also been shown to have anti-inflammatory effects, which may be mediated by its ability to block the A1 receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide in scientific research is its high selectivity for the A1 receptor. This allows researchers to specifically target the A1 receptor and study its function without affecting other adenosine receptor subtypes. However, one limitation of using N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide is its relatively low potency compared to other adenosine receptor antagonists. This can make it difficult to achieve complete blockade of the A1 receptor at lower concentrations.
Future Directions
There are several future directions for research involving N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide. One area of interest is the role of the A1 receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that adenosine signaling is altered in these diseases, and targeting the A1 receptor with N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide may have therapeutic potential. Another area of interest is the role of the A1 receptor in cardiovascular disease. Adenosine signaling has been shown to play a role in regulating blood pressure and heart rate, and targeting the A1 receptor with N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide may have potential as a treatment for hypertension and other cardiovascular diseases.
Scientific Research Applications
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide has been extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play important roles in regulating various physiological processes, including sleep, immune function, and cardiovascular function. N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)-1-piperidinesulfonamide is a selective antagonist of the adenosine A1 receptor, which is one of the four subtypes of adenosine receptors.
properties
IUPAC Name |
N,N-dimethyl-4-(pyrrolidine-1-carbonyl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-13(2)19(17,18)15-9-5-11(6-10-15)12(16)14-7-3-4-8-14/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQRXPURJYKNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(pyrrolidin-1-ylcarbonyl)piperidine-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4847143.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4847146.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4847161.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4847169.png)
![1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847177.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4847188.png)

![9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)


![6-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4847219.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4847221.png)
![2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B4847231.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B4847241.png)